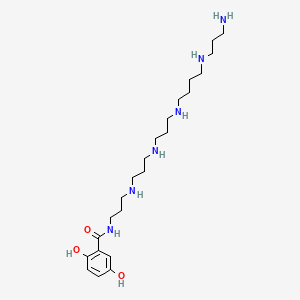
Benzamide, N-(20-amino-4,8,12,17-tetraazaeicos-1-yl)-2,5-dihydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N-(20-amino-4,8,12,17-tetraazaeicos-1-yl)-2,5-dihydroxy- is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals. This compound is characterized by its unique structure, which includes multiple amino groups and hydroxyl functionalities, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(20-amino-4,8,12,17-tetraazaeicos-1-yl)-2,5-dihydroxy- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzamide Core: The initial step involves the reaction of benzoic acid with ammonia or an amine to form benzamide.
Introduction of the Amino Groups:
Hydroxylation: The hydroxyl groups are introduced through hydroxylation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for yield and purity, often involving catalysts and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the amino groups, converting them to amines or other reduced forms.
Substitution: The benzamide core can undergo substitution reactions, where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, aminated, or substituted benzamides.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its multiple functional groups make it a valuable building block for creating diverse chemical structures.
Biology
In biological research, the compound may be used to study enzyme interactions, particularly those involving amide bonds and hydroxyl groups. It can serve as a model compound for understanding biochemical pathways.
Medicine
Medically, benzamides are known for their therapeutic properties, including anti-inflammatory and analgesic effects. This specific compound may be investigated for similar applications, potentially serving as a lead compound for drug development.
Industry
Industrially, the compound can be used in the production of polymers, resins, and other materials that require specific functional groups for their properties.
Mechanism of Action
The mechanism of action of Benzamide, N-(20-amino-4,8,12,17-tetraazaeicos-1-yl)-2,5-dihydroxy- involves its interaction with various molecular targets. The amino and hydroxyl groups can form hydrogen bonds and other interactions with proteins, enzymes, and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Benzamide: The parent compound, known for its use in pharmaceuticals.
N-(2-Hydroxyethyl)benzamide: A derivative with similar hydroxyl functionality.
N-(4-Aminobutyl)benzamide: A derivative with similar amino functionality.
Uniqueness
The uniqueness of Benzamide, N-(20-amino-4,8,12,17-tetraazaeicos-1-yl)-2,5-dihydroxy- lies in its extended chain with multiple amino groups and hydroxyl functionalities. This structure provides a high degree of reactivity and versatility, making it suitable for a wide range of applications in different fields.
Properties
CAS No. |
133805-35-3 |
|---|---|
Molecular Formula |
C23H44N6O3 |
Molecular Weight |
452.6 g/mol |
IUPAC Name |
N-[3-[3-[3-[4-(3-aminopropylamino)butylamino]propylamino]propylamino]propyl]-2,5-dihydroxybenzamide |
InChI |
InChI=1S/C23H44N6O3/c24-9-3-12-25-10-1-2-11-26-13-4-14-27-15-5-16-28-17-6-18-29-23(32)21-19-20(30)7-8-22(21)31/h7-8,19,25-28,30-31H,1-6,9-18,24H2,(H,29,32) |
InChI Key |
JLMPLFOTMMZOJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)C(=O)NCCCNCCCNCCCNCCCCNCCCN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















